Cas no 36073-93-5 (4-Nitroisoquinoline)
4-Nitroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitroisoquinoline
- Isoquinoline, 4-nitro-
- 4-Nitro-isochinolin
- 4-nitro-isoquinoline
- Isoquinoline,4-nitro
- RW3245
- AC-31229
- 36073-93-5
- BCP19974
- A823113
- AM807234
- FT-0601987
- AKOS006293486
- SCHEMBL21963438
- DTXSID60455350
- DB-006885
-
- MDL: MFCD05982017
- Inchi: 1S/C9H6N2O2/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9/h1-6H
- InChI Key: ZSKGNSYZTHMDSD-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=CC2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 174.04300
- Monoisotopic Mass: 174.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- Boiling Point: 328.4°C at 760 mmHg
- PSA: 58.71000
- LogP: 2.66620
4-Nitroisoquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-Nitroisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Nitroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144725-1g |
4-Nitroisoquinoline |
36073-93-5 | 97% | 1g |
$*** | 2023-05-30 | |
| TRC | N232330-50mg |
4-Nitroisoquinoline |
36073-93-5 | 50mg |
$ 235.00 | 2022-06-03 | ||
| TRC | N232330-100mg |
4-Nitroisoquinoline |
36073-93-5 | 100mg |
$ 390.00 | 2022-06-03 | ||
| TRC | N232330-250mg |
4-Nitroisoquinoline |
36073-93-5 | 250mg |
$ 775.00 | 2022-06-03 | ||
| Chemenu | CM144725-5g |
4-Nitroisoquinoline |
36073-93-5 | 97% | 5g |
$668 | 2021-08-05 | |
| Alichem | A189005690-5g |
4-Nitroisoquinoline |
36073-93-5 | 97% | 5g |
$839.86 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734405-1g |
4-Nitroisoquinoline |
36073-93-5 | 98% | 1g |
¥2331.00 | 2024-05-16 | |
| Ambeed | A470909-1g |
4-Nitroisoquinoline |
36073-93-5 | 97% | 1g |
$222.0 | 2024-08-02 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY464652-5g |
4-Nitroisoquinoline |
36073-93-5 | ≥95% | 5g |
¥8955.00 | 2025-04-15 |
4-Nitroisoquinoline Suppliers
4-Nitroisoquinoline Related Literature
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1. Selective vicarious nucleophilic amination of 3-nitropyridinesJan M. Bakke,Harald Svensen,Raffaela Trevisan J. Chem. Soc. Perkin Trans. 1 2001 376
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2. 801. Naphthyridines. Part II. Covalent hydration, electron-deficiency, and resonance stabilisation in 1,6-naphthyridinesAdrien Albert,W. L. F. Armarego J. Chem. Soc. 1963 4237
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Einar J. Andreassen,Jan M. Bakke,Ingrid Sletvold,Harald Svensen Org. Biomol. Chem. 2004 2 2671
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Nikhil R. Tasker,Ettore J. Rastelli,Isabella K. Blanco,James C. Burnett,Elizabeth R. Sharlow,John S. Lazo,Peter Wipf Org. Biomol. Chem. 2019 17 2448
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5. Ionisation constants of some substituted quinazolines and triazanaphthalenesJ. W. Bunting,D. D. Perrin J. Chem. Soc. B 1966 436
Additional information on 4-Nitroisoquinoline
Comprehensive Overview of 4-Nitroisoquinoline (CAS No. 36073-93-5): Properties, Applications, and Research Insights
4-Nitroisoquinoline (CAS No. 36073-93-5) is a nitro-substituted derivative of isoquinoline, a heterocyclic aromatic compound with significant relevance in medicinal chemistry and material science. This compound, characterized by its nitro group at the 4-position of the isoquinoline ring, exhibits unique electronic and steric properties that make it valuable for diverse applications. Researchers and industries are increasingly exploring its potential in pharmaceutical intermediates, fluorescent probes, and organic synthesis, aligning with current trends in drug discovery and functional materials.
The molecular structure of 4-Nitroisoquinoline (C9H6N2O2) features a planar aromatic system with a nitro group that enhances its reactivity in electrophilic and nucleophilic substitutions. This property is leveraged in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and antimicrobial agents, addressing the growing demand for novel therapeutics. Recent studies highlight its role as a precursor in the design of small-molecule drugs, a hot topic in precision medicine and cancer research.
From an industrial perspective, 4-Nitroisoquinoline is utilized in the production of advanced dyes and coordination complexes, catering to sectors like optoelectronics and sensors. Its electron-withdrawing nitro group improves charge transport properties, making it suitable for organic semiconductors—a field gaining traction due to the rise of flexible electronics and wearable technology. Environmental considerations also drive interest in its green synthesis methods, reflecting the broader shift toward sustainable chemistry.
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing 4-Nitroisoquinoline, ensuring purity and consistency for research and commercial use. FAQs around its solubility (moderate in polar solvents like DMSO) and storage conditions (recommended at 2–8°C under inert atmosphere) are common among laboratory users. Additionally, its structure-activity relationships (SAR) are frequently studied to optimize its derivatives for drug-likeness and bioavailability.
In summary, 4-Nitroisoquinoline (CAS No. 36073-93-5) bridges fundamental research and industrial innovation, with applications spanning pharmaceuticals, materials science, and catalysis. Its versatility and adaptability to emerging technologies underscore its importance in modern chemistry, while ongoing studies continue to uncover new potentials in bioconjugation and molecular imaging.
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